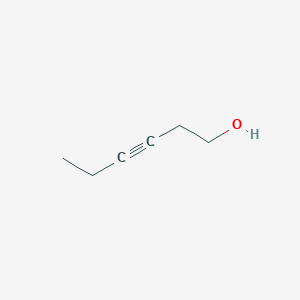
5-Chloro-1-pentanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated organic compounds is a topic of interest in the field of organic chemistry due to their relevance in various applications, including as intermediates in the synthesis of natural products. For instance, the synthesis of all four diastereomers of 3,4-dichloro-2-pentanol was achieved through anti-dichlorination of precursor allylic alcohols, which could be pertinent to the synthesis of compounds related to 5-Chloro-1-pentanol . Additionally, the synthesis of a perovskite-like structure containing a chlorocadmate(II) system demonstrates the versatility of chlorinated compounds in forming complex structures with potential applications in thermal and electrical domains .
Molecular Structure Analysis
The molecular structure of chlorinated compounds can significantly influence their physical and chemical properties. For example, the structure of 2-methyl-pentane-1,5-diammonium tetrachlorocadmate(II) features layers of CdCl6 octahedra, which are linked by organic dications through hydrogen bonding . This arrangement contributes to the compound's thermal stability and electrical properties. Similarly, the molecular structure of 5-fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione, while not directly related to 5-Chloro-1-pentanol, shows how substituents on a pentane backbone can influence the planarity and intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
Chlorinated pentanols can undergo various chemical reactions, including condensation reactions. For example, chloral hydrate can react with ketones like butanone and 3-pentanone in the presence of sodium acetate to form chlorinated condensation products . These reactions are influenced by the steric and electronic properties of the molecules involved, which can lead to the formation of different diastereomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are closely related to their molecular structure. The presence of chlorine atoms can affect the compound's reactivity, boiling point, and solubility. For instance, the presence of a methyl group on the organic chain of 2-methyl-pentane-1,5-diammonium tetrachlorocadmate(II) is responsible for its thermal stability . The vibrational analysis of 3-chloro-pentane-2,4-dione provides insights into the strength of hydrogen bonding, which is enhanced due to the electron-withdrawing nature of the chlorine atom .
Aplicaciones Científicas De Investigación
Biofuel Research
5-Chloro-1-pentanol and its derivatives like 1-pentanol are gaining attention in biofuel research due to their potential as alternative fuels. Studies explore their blending with traditional fuels like diesel to reduce emissions and improve engine performance. For instance, experiments with diesel-1-pentanol blends in diesel engines have demonstrated a potential reduction in exhaust gas temperature, CO, and NOx emissions, although with a slight increase in HC emissions (Yilmaz & Atmanli, 2017). Additionally, 1-pentanol/diesel blends with EGR techniques have been studied for their impact on performance and emission characteristics of CRDI diesel engines, with results showing a drop in NOx emissions and a rise in BSFC (Santhosh et al., 2020).
Synthesis and Industrial Applications
5-Chloro-1-pentanol is also relevant in the synthesis of other compounds. A study reports the synthesis of 5-Chloro-2-hydroxybenzophenone-S-methyl-4-phenylthiosemicarbazone and its reaction with [bis(acetylacetonato)dioxomolybdenum(VI)] to form dioxomolybdenum(VI) complexes, where n-pentanol, a derivative of 5-Chloro-1-pentanol, is used as a co-ligand. These complexes have potential applications in various industrial and medicinal fields due to their structural properties (İlhan-Ceylan et al., 2022).
Environmental Impact Studies
Research on the oxidation of pentanol derivatives like 1-pentanol has been conducted to understand their environmental impact, especially concerning atmospheric chemistry. An FT-IR kinetic and product study of the OH radical-initiated oxidation of 1-pentanol has been done to determine its atmospheric degradation mechanism and the formation of various aldehydes (Cavalli et al., 2000).
Safety and Hazards
5-Chloro-1-pentanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that alcohols like 5-chloro-1-pentanol can interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
5-Chloro-1-pentanol, being an alcohol, can undergo a variety of chemical reactions. One such reaction involves the formation of oximes, which can cyclize to form nitrones. These nitrones can then undergo intermolecular dipolar cycloaddition reactions to form isoxazolidines . This multi-step process involves the initial condensation of the alcohol with hydroxylamine, followed by cyclization and dipolar cycloaddition .
Biochemical Pathways
The compound’s ability to form cyclic products through cascade reactions suggests that it could potentially interfere with various biochemical pathways, particularly those involving similar cascade reactions .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its reactivity and the presence of suitable enzymes .
Result of Action
Given its chemical reactivity, it could potentially react with various biomolecules, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-1-pentanol. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Moreover, it should be kept away from heat and ignition sources to prevent fire caused by electrostatic discharge steam .
Propiedades
IUPAC Name |
5-chloropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJCKDOZLTTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063744 | |
| Record name | 1-Pentanol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-pentanol | |
CAS RN |
5259-98-3 | |
| Record name | 5-Chloro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentanol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VP4W35EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-chloro-1-pentanol interact with electrode surfaces?
A: Research indicates that 5-chloro-1-pentanol adsorbs onto the surface of mercury electrodes. [] This adsorption process can be described using the Frumkin isotherm, suggesting that the interaction involves both adsorbate-electrode interactions and lateral interactions between the adsorbed 5-chloro-1-pentanol molecules. []
Q2: What is the significance of studying the adsorption of 5-chloro-1-pentanol on electrodes?
A: Understanding the adsorption behavior of organic compounds like 5-chloro-1-pentanol on electrode surfaces is crucial for several reasons. Firstly, it provides insights into the compound's electrochemical properties. Secondly, this knowledge is essential for developing electrochemical sensors and analytical methods to detect and quantify 5-chloro-1-pentanol. [] Additionally, it contributes to our understanding of electrode-molecule interactions, which is relevant for various electrochemical applications, including electrocatalysis and energy storage.
Q3: Has 5-chloro-1-pentanol been explored in the context of catalytic reactions?
A: While not directly used as a catalyst, 5-chloro-1-pentanol has shown particular reactivity in an aerobic oxidation system. Instead of selectively transforming to the desired aldehyde or acid, 5-chloro-1-pentanol undergoes cyclization to undesired products. [] This highlights the importance of carefully considering substrate reactivity and potential side reactions when designing catalytic processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





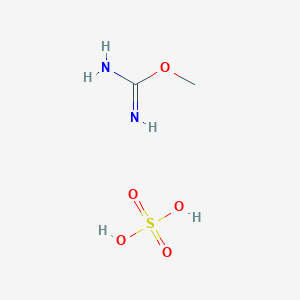

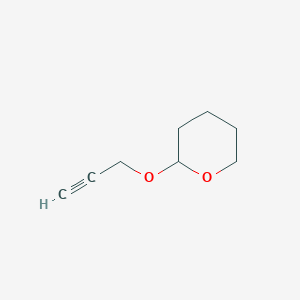
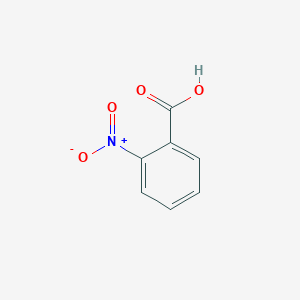
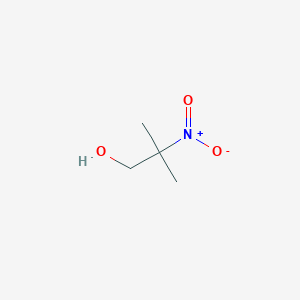


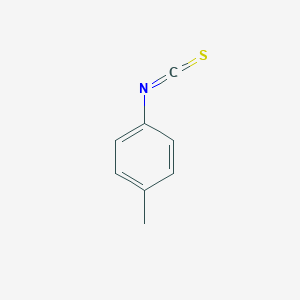

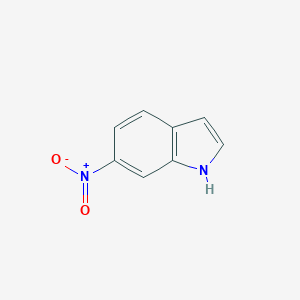
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)
